5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole
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Overview
Description
5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) . This reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes cyclization to form the oxadiazole ring .
Chemical Reactions Analysis
5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s structure allows it to interact with various proteins and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-tert-Butyl-3-phenyl-1,2,4-oxadiazole: This compound has a similar structure but lacks the methyl group on the aromatic ring, which may affect its reactivity and properties.
5-tert-Butyl-3-(4-chlorophenyl)-1,2,4-oxadiazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-tert-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-5-7-10(8-6-9)11-14-12(16-15-11)13(2,3)4/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYELJJHQDCFHIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674369 |
Source
|
Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-10-4 |
Source
|
Record name | 5-tert-Butyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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